

Application of SHP099 in Acute Myeloid Leukemia Research: A Detailed Guide

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **SHP099**, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), in the context of acute myeloid leukemia (AML) research. These guidelines are intended to assist in the design and execution of preclinical studies to evaluate the efficacy and mechanism of action of **SHP099** in AML models.

Introduction

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] In acute myeloid leukemia (AML), particularly in subtypes driven by activating mutations in RTKs such as FLT3 (FMS-like tyrosine kinase 3), SHP2 is a crucial component of the oncogenic signaling cascade, primarily through the RAS-ERK pathway, promoting cell proliferation and survival.[1][3][4] SHP099 is a first-in-class allosteric inhibitor that stabilizes SHP2 in its inactive conformation, thereby blocking its signaling function.[3][5] Preclinical studies have demonstrated the potential of SHP099 as a therapeutic agent in various AML subtypes, both as a monotherapy and in combination with other targeted agents.[6][7]

Mechanism of Action

SHP099 binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[3][8] This binding locks SHP2 in

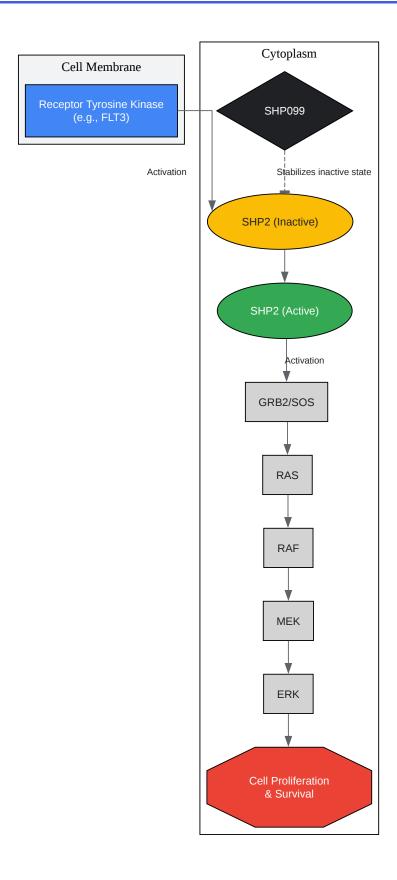






an autoinhibited conformation, preventing its interaction with upstream activators and downstream substrates, ultimately leading to the suppression of the RAS-ERK signaling pathway.[3][4][5]





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Caption: SHP099 Mechanism of Action in AML.



Data Presentation In Vitro Efficacy of SHP099 in AML Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **SHP099** in various AML cell lines, demonstrating its potent anti-proliferative activity, particularly in lines with RTK mutations.

Cell Line	Genotype	SHP099 IC50 (μM)	Reference
MV-4-11	FLT3-ITD	0.32 ± 0.11	[8]
MOLM-13	FLT3-ITD	12	[5]
Kasumi-1	c-KIT mutation	8.5	[5]
TF-1	(Parental)	1.73 ± 0.52	[8]
TF-1/SHP2E69K	SHP2 GOF Mutant	1.46 ± 0.46	[8]
TF-1/SHP2E76K	SHP2 GOF Mutant	Marginal Effect	[8]
TF-1/SHP2D61Y	SHP2 GOF Mutant	Marginal Effect	[8]
TF-1/SHP2A72V	SHP2 GOF Mutant	Marginal Effect	[8]

GOF: Gain-of-Function

Synergistic Effects of SHP099 in Combination Therapies

SHP099 has shown synergistic anti-leukemic effects when combined with other targeted inhibitors. This approach can help overcome resistance and enhance therapeutic efficacy.



Combination Agent	AML Context	Observed Effect	Reference
MEK Inhibitor (Cobimetinib)	FLT3-ITD positive	Prevents pERK rebound and resistant cell growth	[3]
FLT3 Inhibitor (Sorafenib)	FLT3-ITD positive AML	Decreases adaptive ERK reactivation and synergistically reduces proliferation	[7][9]
BCL2 Inhibitor (Venetoclax)	FLT3 and KIT mutant AML	Synergistically lethal by increasing apoptotic dependency on BCL2	[10][11]
Chemotherapy (Cytarabine, Daunorubicin)	FLT3-mutated AML	Synergistic decrease in proliferation and increase in apoptosis	[7]

Experimental Protocols Cell Viability Assay

This protocol is for determining the anti-proliferative effect of **SHP099** on AML cells.

Materials:

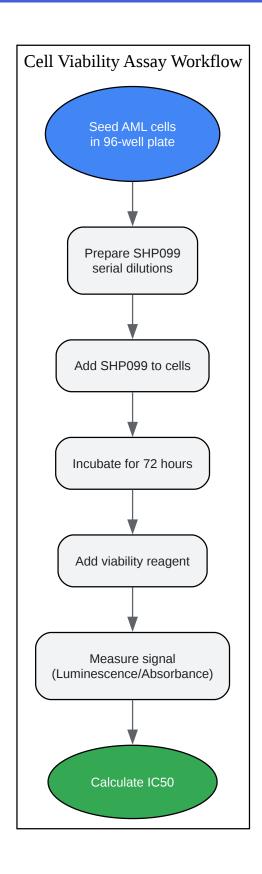
- AML cell lines (e.g., MV-4-11, MOLM-13)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- SHP099 (stock solution in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
- Plate reader



Procedure:

- Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
- Prepare serial dilutions of **SHP099** in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
- Add 100 μL of the SHP099 dilutions to the respective wells. Include a vehicle control (DMSO only).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescence or absorbance using a plate reader.
- Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.





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Caption: Workflow for Cell Viability Assay.



Western Blot Analysis for Phospho-ERK

This protocol is to assess the effect of SHP099 on the RAS-ERK signaling pathway.

Materials:

- · AML cell lines
- SHP099
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- · Transfer buffer and blotting system
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate and imaging system

Procedure:

- Treat AML cells with the desired concentrations of SHP099 or vehicle control for the specified time (e.g., 1-24 hours).
- Harvest the cells and lyse them in lysis buffer.
- Quantify the protein concentration of the lysates.
- Denature an equal amount of protein from each sample by boiling with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the signal using an imaging system and perform densitometry analysis to quantify protein levels.

In Vivo Xenograft Model Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of **SHP099** in AML xenograft models.

Materials:

- Immunocompromised mice (e.g., NSG mice)
- AML cell lines (e.g., MOLM-13, MV-4-11) or patient-derived AML cells
- SHP099 formulated for in vivo administration (e.g., in a suitable vehicle)
- Calipers for tumor measurement (for subcutaneous models)
- Flow cytometry reagents for assessing bone marrow engraftment

Procedure:

- Inject AML cells intravenously or subcutaneously into immunocompromised mice.
- Allow the leukemia to establish (e.g., monitor for signs of disease or wait for palpable tumors).
- Randomize the mice into treatment and control groups.



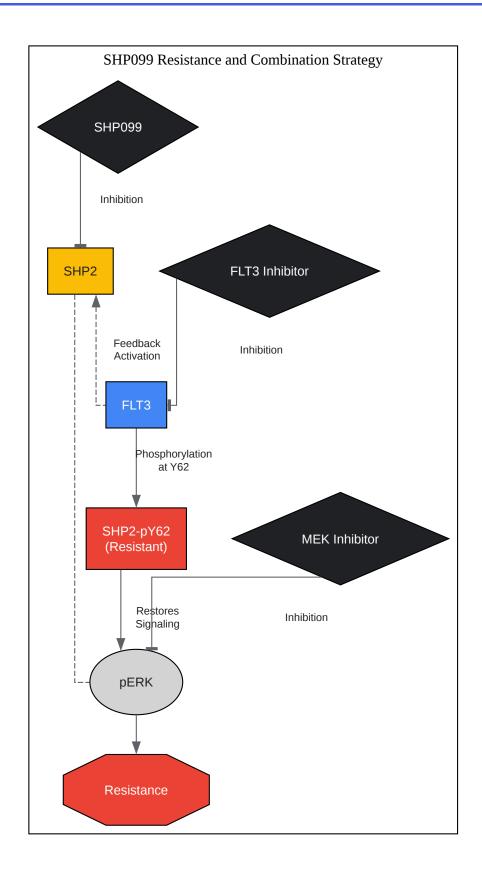
- Administer SHP099 (e.g., via oral gavage) at the predetermined dose and schedule. The control group receives the vehicle.
- Monitor the mice regularly for body weight, signs of toxicity, and tumor growth (if applicable).
- At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen, peripheral blood) for analysis.
- Assess the leukemic burden by flow cytometry (e.g., percentage of human CD45+ cells in the bone marrow) or other relevant methods.
- Analyze the data for statistically significant differences between the treatment and control groups.

Resistance Mechanisms and Combination Strategies

Prolonged exposure to **SHP099** can lead to acquired resistance in FLT3-ITD positive AML cells.[3][4] A key mechanism of resistance involves a feedback loop where SHP2 inhibition leads to increased FLT3 activation, which in turn phosphorylates SHP2 at tyrosine 62.[1][3][4] This phosphorylation prevents **SHP099** from binding to SHP2, thereby restoring ERK signaling. [1][3][4]

To overcome this resistance, combination therapies are a promising approach. Combining **SHP099** with FLT3 inhibitors or MEK inhibitors can prevent the reactivation of the ERK pathway and enhance anti-leukemic activity.[3] Furthermore, combining **SHP099** with the BCL2 inhibitor venetoclax has shown to be synergistically lethal in FLT3 and KIT mutant AML by increasing the apoptotic dependency on BCL2.[10][11]





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